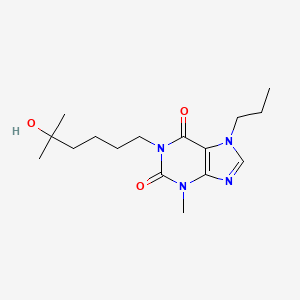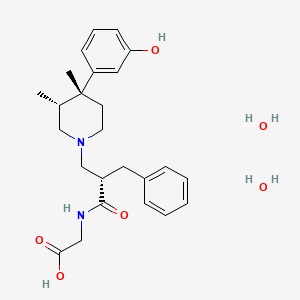
Alvimopan-Dihydrat
Übersicht
Beschreibung
In Vivo
Alvimopan dihydrate has been studied in a variety of animal models, including mice, rats, and pigs. In mice, Alvimopan dihydrate has been shown to reduce the duration of post-operative ileus and improve patient outcomes. In rats, Alvimopan dihydrate has been shown to reduce abdominal pain and vomiting after surgery. In pigs, Alvimopan dihydrate has been shown to reduce the duration of post-operative ileus and improve patient outcomes.
In Vitro
Alvimopan dihydrate has also been studied in vitro in cell culture systems. In these studies, Alvimopan dihydrate has been shown to inhibit the binding of opioid agonists to opioid receptors in the intestine, thereby reducing the effects of opioids on the gastrointestinal tract.
Wirkmechanismus
LY 246736 monohydrate exerts its effects by selectively binding to and antagonizing the mu-opioid receptors in the gastrointestinal tract. This action prevents opioids from binding to these receptors, thereby mitigating the inhibitory effects of opioids on gastrointestinal motility. The compound’s high selectivity for peripheral mu-opioid receptors over central receptors minimizes its impact on the central nervous system .
Similar Compounds:
Methylnaltrexone: Another peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A similar compound used for the same purpose but with different pharmacokinetic properties.
Naldemedine: Another mu-opioid receptor antagonist with a broader range of applications .
Uniqueness: LY 246736 monohydrate is unique due to its high selectivity for peripheral mu-opioid receptors, which reduces the risk of central nervous system side effects. Its reversible binding and oral activity make it a convenient option for patients .
Biologische Aktivität
Alvimopan dihydrate has been shown to have a high affinity for opioid receptors in the intestine, making it a potent antagonist of opioid agonists. Alvimopan dihydrate has also been shown to have a low affinity for other receptors, such as the mu-opioid receptor, making it a relatively selective antagonist.
Biochemical and Physiological Effects
Alvimopan dihydrate has been shown to reduce the duration of post-operative ileus and improve patient outcomes. Alvimopan dihydrate has also been shown to reduce abdominal pain and vomiting after surgery. Additionally, Alvimopan dihydrate has been shown to reduce the effects of opioids on the gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Alvimopan dihydrate in laboratory experiments is its high affinity for opioid receptors in the intestine. This makes it a potent antagonist of opioid agonists and allows researchers to study the effects of opioids on the gastrointestinal tract. The main limitation of using Alvimopan dihydrate in laboratory experiments is its low affinity for other receptors, such as the mu-opioid receptor, which makes it a relatively selective antagonist.
Zukünftige Richtungen
Future research on Alvimopan dihydrate could focus on its pharmacodynamics, including its effects on other receptors, such as the mu-opioid receptor. Additionally, future research could focus on the development of new synthesis methods for Alvimopan dihydrate and its use in clinical trials. Other potential future directions include studies on the effects of Alvimopan dihydrate on the central nervous system and its potential use as a treatment for opioid addiction. Finally, future research could focus on the development of new formulations of Alvimopan dihydrate for clinical use.
Wissenschaftliche Forschungsanwendungen
LY 246736 monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving opioid receptor antagonists.
Biology: Researchers study its effects on gastrointestinal motility and its potential therapeutic applications.
Medicine: It is used in clinical trials to evaluate its efficacy in treating postoperative ileus and other gastrointestinal disorders.
Industry: LY 246736 monohydrate is utilized in the development of new pharmaceuticals targeting opioid receptors .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Alvimopan dihydrate competitively binds to the mu-opioid receptor in the gastrointestinal tract . Unlike other opioid antagonists, Alvimopan dihydrate owes its selectivity for peripheral receptors to its pharmacokinetics . It binds to peripheral mu-receptors with a Ki of 0.2 ng/mL .
Cellular Effects
Alvimopan dihydrate has a significant impact on various types of cells and cellular processes. It is primarily used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period . It does this by blocking the effect of endogenous or exogenous agonists that reduce gastrointestinal motility .
Molecular Mechanism
The mechanism of action of Alvimopan dihydrate involves its competitive binding to the mu-opioid receptor in the gastrointestinal tract . This binding prevents the activation of these receptors by endogenous or exogenous agonists, which typically reduces gastrointestinal motility . By blocking this effect, Alvimopan dihydrate can accelerate the recovery of gastrointestinal function .
Temporal Effects in Laboratory Settings
Alvimopan dihydrate’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor and subsequently low oral bioavailability of less than 7% . The half-life of elimination for Alvimopan dihydrate is 10 to 17 hours .
Dosage Effects in Animal Models
In mice, the peripheral and central opioid-antagonising effects of Alvimopan dihydrate were determined by its ability to precipitate diarrhoea in morphine-dependent animals and by its ability to suppress morphine-induced analgesia .
Metabolic Pathways
Alvimopan dihydrate is primarily metabolized by intestinal flora to an active metabolite . This metabolite, however, has no clinically significant contribution to the effects of the drug . Alvimopan dihydrate undergoes 35% renal excretion and greater than 50% biliary excretion .
Transport and Distribution
Alvimopan dihydrate’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor . After entering the systemic circulation, 80% to 90% of systemically available Alvimopan dihydrate is bound to plasma protein .
Subcellular Localization
Alvimopan dihydrate is a peripherally acting μ opioid antagonist . This means that it primarily acts on the mu-opioid receptors located in the peripheral tissues, such as those in the gastrointestinal tract . It does not readily cross the blood-brain barrier , which limits its effects to the peripheral tissues and prevents it from affecting the mu-opioid receptors in the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LY 246736 monohydrate involves multiple steps starting from 1,3-dimethyl-4-piperidone. The process includes selective elimination, alkylation, reduction, and hydrolysis reactions. The final product, LY 246736 monohydrate, is isolated as a crystalline dihydrate .
Industrial Production Methods: Industrial production of LY 246736 monohydrate follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions: LY 246736 monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its activity.
Reduction: Reduction reactions can modify the molecule’s structure, impacting its binding affinity to receptors.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Eigenschaften
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFUWQLHMJPFG-NABRLNOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160641 | |
| Record name | Alvimopan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170098-38-1, 1383577-62-5 | |
| Record name | Alvimopan dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvimopan monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvimopan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVIMOPAN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



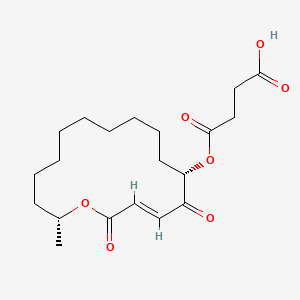
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)
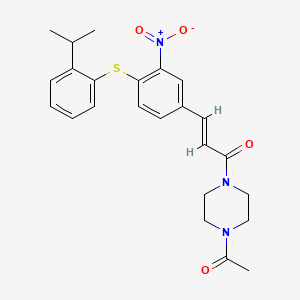
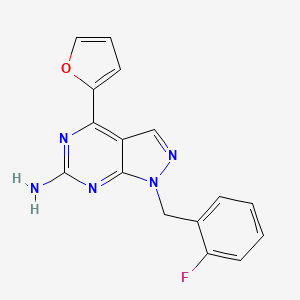
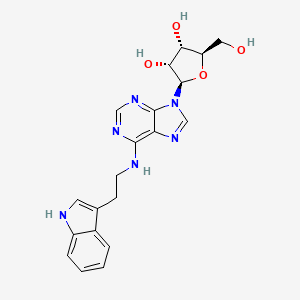
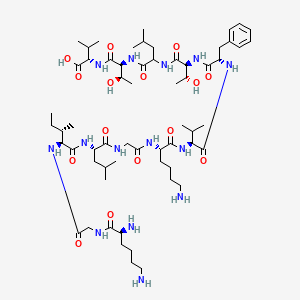

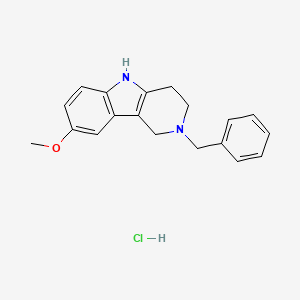
![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)
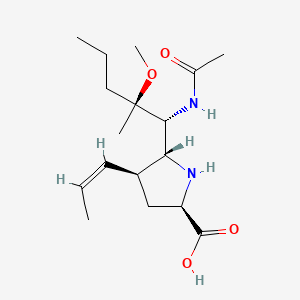
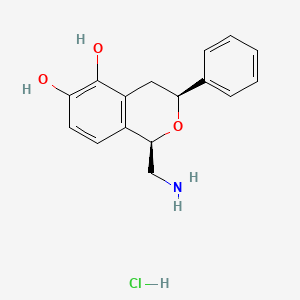
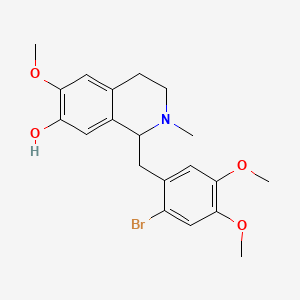
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
